2-Iminothiolane

Protein Modification Hydrogel Calmodulin

2-Iminothiolane (Traut's reagent) introduces sulfhydryl groups in a single step at pH 7–9 while preserving the amine's positive charge—critical for protein solubility. Its cyclic structure ensures superior solution stability vs. acyclic imido esters, minimizing waste in high-throughput core facilities. Proven 37.4% modification efficiency on CCLP3 protein, extensive IgG1 site characterization (78/80 lysines), and tunable disulfide stability make it the premier choice for ADC process development and functionalized hydrogels.

Molecular Formula C4H7NS
Molecular Weight 101.17 g/mol
CAS No. 6539-14-6
Cat. No. B1205332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iminothiolane
CAS6539-14-6
Synonyms2-iminothiolane
methyl 4-mercaptobutyrimidate
methyl 4-mercaptobutyrimidate hydrochloride
Molecular FormulaC4H7NS
Molecular Weight101.17 g/mol
Structural Identifiers
SMILESC1CC(=N)SC1
InChIInChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2
InChIKeyCNHYKKNIIGEXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iminothiolane (CAS 6539-14-6) – Procurement Evidence for a Cyclic Thioimidate Protein Thiolation Reagent


2-Iminothiolane, also known as Traut's reagent, is a cyclic thioimidate compound [1]. It is a small-molecule (101.17 g/mol free base) heterobifunctional reagent used primarily to introduce sulfhydryl (-SH) groups onto primary amines of biomolecules such as proteins, peptides, and polymers . Its unique cyclic structure confers a specific reactivity profile and stability in solution at acidic and neutral pH, distinguishing it from acyclic imido esters and other thiolating agents [2].

Why Generic Substitution Fails: Distinctive Reactivity and Stability of 2-Iminothiolane


Generic substitution with other thiolating agents or crosslinkers is not functionally equivalent due to 2-iminothiolane's unique combination of reaction chemistry, product stability, and structural features. Unlike acyclic imido esters which are prone to rapid hydrolysis, 2-iminothiolane's cyclic structure provides enhanced stability in solution [1]. Its one-step reaction with primary amines at pH 7-9 introduces a sulfhydryl group while preserving the original amine's positive charge, a property not shared by reagents like SATA or SPDP which require deprotection steps or alter charge states . Furthermore, the resulting amidine linkage offers distinct stability and the potential for controlled release under acidic conditions, differentiating it from thioether or other linkages [2].

Quantitative Differentiation Evidence for 2-Iminothiolane


Thiolation Efficiency on CCLP3 Protein: 2-Iminothiolane vs. SATA

In a head-to-head comparison for modifying the calmodulin component CCLP3 for hydrogel applications, 2-Iminothiolane (Traut's reagent) demonstrated a significantly higher thiolation yield compared to the alternative reagent SATA (N-succinimidyl S-acetylthioacetate) under optimized conditions [1]. Under anaerobic conditions, Traut's reagent achieved a 37.4% total potential modification of the 26 available sites on CCLP3, while SATA achieved only 19.1%. This nearly two-fold difference in modification efficiency is critical for applications requiring a high density of functional groups.

Protein Modification Hydrogel Calmodulin

Solution Stability: 2-Iminothiolane vs. Acyclic Imido Esters

A key differentiator for 2-iminothiolane is its superior stability in solution compared to acyclic imido esters, which are known for their lability [1]. While specific quantitative half-life data for 2-iminothiolane in various buffers is limited, the literature explicitly states that it is "very stable in solution at acidic and neutral pH," in stark contrast to the rapid hydrolysis of standard imido esters [1]. Furthermore, a study on its use as a cross-linker notes that it is a more convenient reagent due to this storage stability [2]. This stability directly impacts experimental reproducibility and the ability to prepare stock solutions.

Reagent Stability Protein Conjugation Bioconjugation

Spacer Arm Length: A Defined 8.1 Å for Controlled Sterics

2-Iminothiolane introduces a well-defined, short spacer arm of 8.1 Å between the modified amine and the new sulfhydryl group . This is a specific and quantifiable structural parameter that influences the accessibility and reactivity of the introduced thiol for subsequent conjugation steps. While alternative reagents like SPDP or SATA introduce longer or more complex linkers, the short spacer of 2-iminothiolane is often preferred when minimal perturbation of the biomolecule's structure is desired, or when a rigid, short connection is required for proximity-based applications [1].

Linker Chemistry Protein Conjugation Steric Hindrance

Disulfide Bond Stability: Enhanced by Substituted 2-Iminothiolanes

While 2-iminothiolane itself creates a standard disulfide linkage, research on its substituted derivatives provides a direct framework for understanding and improving stability. A series of substituted 2-iminothiolanes (X2ITs) were developed to increase the in vivo stability of disulfide-linked conjugates, with the stability of model disulfides increasing 5- to 4000-fold relative to unsubstituted 2-iminothiolane, depending on the substituent [1]. This demonstrates that the 2-iminothiolane scaffold is a tunable platform for controlling conjugate stability, a feature not inherent to all crosslinkers. For example, 5-methyl-2-iminothiolane (M2IT) produced immunoconjugates with enhanced resistance to reduction [2].

Immunoconjugate Crosslinking ADC

Antibody-Drug Conjugate (ADC) Conjugation: Defined Modification Pattern

In the synthesis of a random, lysine-linked antibody-drug conjugate (ADC) using an IgG1 antibody, 2-iminothiolane (2-IT) was used to thiolate lysine residues for subsequent payload conjugation [1]. Detailed characterization revealed that 78 out of 80 putative lysine sites on the antibody were conjugated, demonstrating a high and predictable degree of modification. This study provides a precise, quantitative map of conjugation sites, which is invaluable for process development, quality control, and understanding the final ADC product's heterogeneity. The work also identified specific by-products and side reactions, offering a more complete picture of the reagent's behavior in a complex, real-world application compared to simpler model systems.

ADC Bioconjugation Mass Spectrometry

Preservation of Positive Charge for Protein Solubility

A unique feature of the 2-iminothiolane modification is that the resulting amidine linkage preserves the positive charge of the original primary amine at physiological pH . This is in contrast to many other amine-reactive reagents (e.g., NHS-esters, isothiocyanates) that neutralize the positive charge upon conjugation, which can lead to protein aggregation or precipitation. While no direct head-to-head quantitative comparison data on solubility was found, this property is a well-established and cited benefit for maintaining protein stability and activity . For example, in a study labeling IgG with 99mTc, polymer formation was not observed even with a 20-fold molar excess of 2-iminothiolane, suggesting that charge preservation helps maintain solubility [1].

Protein Chemistry Bioconjugation Solubility

Optimal Research and Industrial Applications for 2-Iminothiolane Based on Evidence


High-Efficiency Thiolation for Hydrogel and Drug Delivery Systems

Based on the direct comparison showing 37.4% modification efficiency on CCLP3 protein under anaerobic conditions, 2-Iminothiolane is the superior choice for applications demanding a high density of sulfhydryl groups, such as the creation of functionalized hydrogels for targeted drug delivery [1]. Its performance exceeds that of SATA, leading to more efficient use of both the reagent and the protein scaffold.

Stable Stock Solution Preparation for Core Facility Workflows

Given its documented stability in acidic and neutral solutions compared to labile acyclic imido esters, 2-Iminothiolane is ideal for core facilities and high-throughput labs that require reliable, ready-to-use stock solutions [1]. This stability minimizes reagent waste and ensures consistent performance across multiple experiments and users, a key factor for centralized service providers.

Development of Antibody-Drug Conjugates (ADCs) with Tunable Linker Stability

The extensive characterization of its conjugation pattern on a therapeutic IgG1 antibody (78/80 lysine sites modified) and the platform's ability to be tuned for 5- to 4000-fold enhanced disulfide stability using substituted variants make 2-Iminothiolane a compelling reagent for ADC process development [1][2]. Researchers can leverage the detailed analytical data for regulatory filings and select specific derivatives to optimize the therapeutic window by controlling payload release kinetics.

Protein Conjugations Where Native Charge Must Be Maintained

For sensitive proteins where maintaining solubility and preventing aggregation is paramount, 2-Iminothiolane's ability to preserve the positive charge of the modified amine makes it a superior choice over NHS-esters or other reagents that neutralize charge [1]. This is particularly valuable in the preparation of labeled antibodies or enzymes for diagnostic assays, where functional activity must be retained.

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